Ethyl 4-hydroxy-1-(4-methylphenyl)-6-oxopyridazine-3-carboxylate
Overview
Description
Ethyl 4-hydroxy-1-(4-methylphenyl)-6-oxopyridazine-3-carboxylate (4-MPCA) is a synthetic compound that has recently been studied for its potential uses in scientific research and laboratory experiments. 4-MPCA is a hydrophobic molecule that is structurally similar to other pyridazine derivatives. It has been found to have a range of pharmacological activities, including anti-inflammatory, antioxidant, and anticancer effects.
Scientific Research Applications
Synthesis and Chemical Reactivity
One approach to the synthesis of related compounds involves the use of protective groups and the Krohnke reaction to achieve high-yield syntheses of metabolites and novel compounds. For instance, the methanesulfonyl group has been utilized as a protective group for phenolic hydroxy in Friedel–Crafts reactions, enabling simpler synthetic routes for derivatives in high yield (Mizuno et al., 2006). This methodology underlines the importance of protective groups in complex synthesis procedures.
Antimicrobial and Pharmacological Properties
The reactivity of oximes derived from 1-aryl(hetaryl)-2-(hydroxyamino)propan-1-ones with ethyl glyoxylate has been explored, leading to the formation of compounds with potential antimicrobial properties. Specific substitutions on the oxime group influenced the formation of distinct compounds, demonstrating the nuanced reactivity of these chemical structures and their potential for generating diverse biological activities (Nikolaenkova et al., 2019).
Application in Heterocyclic Molecule Synthesis
Ethyl 4-ethoxyazulene-1-carboxylate has been identified as an efficient substrate for electrophilic substitution reactions, leading to the production of pyridazine and fulvene derivatives with azulene frameworks. These compounds, synthesized through reactions like Vilsmeier–Haack, Friedel–Crafts, and Michael addition, highlight the versatility of ethyl 4-hydroxy-1-(4-methylphenyl)-6-oxopyridazine-3-carboxylate-related compounds in constructing densely functionalized heterocyclic molecules (Devendar et al., 2013).
properties
IUPAC Name |
ethyl 4-hydroxy-1-(4-methylphenyl)-6-oxopyridazine-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O4/c1-3-20-14(19)13-11(17)8-12(18)16(15-13)10-6-4-9(2)5-7-10/h4-8,17H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTXMYUMDRRZXMQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C=C1O)C2=CC=C(C=C2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-hydroxy-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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